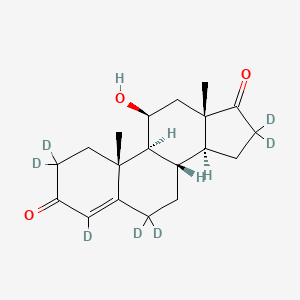

11-Beta-hydroxyandrostenedione-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Beta-hydroxyandrostenedione-d7 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 11-Beta-hydroxyandrostenedione molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired labeling . The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

11-Beta-hydroxyandrostenedione-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Applications De Recherche Scientifique

11-Beta-hydroxyandrostenedione-d7 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studies of steroid metabolism and enzyme activity.

Biology: Helps in understanding the role of 11β-hydroxysteroid dehydrogenase in various biological processes.

Medicine: Investigated for its potential therapeutic applications in conditions related to adrenal gland function and androgen metabolism.

Industry: Utilized in the development of new drugs and the study of drug metabolism

Mécanisme D'action

The mechanism of action of 11-Beta-hydroxyandrostenedione-d7 involves its role as an inhibitor of 11β-hydroxysteroid dehydrogenase (11βHSD) isozymes. These enzymes are responsible for the interconversion of active and inactive forms of glucocorticoids. By inhibiting 11βHSD, this compound can modulate the levels of active glucocorticoids, thereby affecting various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

11-Ketoandrostenedione: Another steroid produced in the adrenal glands, closely related to 11-Beta-hydroxyandrostenedione.

11-Ketotestosterone: A downstream metabolite of 11-Beta-hydroxyandrostenedione, known for its androgenic activity.

11-Ketodihydrotestosterone: A potent androgenic steroid derived from 11-Ketotestosterone

Uniqueness

11-Beta-hydroxyandrostenedione-d7 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct signature that can be easily tracked using analytical techniques, allowing researchers to gain insights into the behavior of the compound in biological systems .

Activité Biologique

11-Beta-hydroxyandrostenedione-d7 (11-OHA4-d7) is a stable isotopic derivative of 11-beta-hydroxyandrostenedione, a steroid hormone involved in various biological processes. This compound has garnered attention in scientific research due to its role in steroid metabolism and potential therapeutic applications. This article explores the biological activity of 11-OHA4-d7, focusing on its mechanisms, applications, and relevant case studies.

11-OHA4-d7 is primarily synthesized in the adrenal glands and plays a crucial role in the regulation of glucocorticoid levels. It acts as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11βHSD) , which interconverts active and inactive forms of glucocorticoids. By inhibiting this enzyme, 11-OHA4-d7 can modulate glucocorticoid levels, influencing various physiological processes such as metabolism, immune response, and stress reactions .

Key Reactions Involved

The compound undergoes several chemical reactions, including oxidation and reduction, which are essential for its biological activity:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or aldehydes |

| Reduction | Sodium borohydride | Alcohols |

These reactions are critical for modifying the compound for specific research applications and understanding its metabolic pathways.

Research Applications

- Steroid Metabolism Tracer : 11-OHA4-d7 is widely used as a tracer in studies examining steroid metabolism and enzyme activity. Its isotopic labeling allows for precise tracking in metabolic pathways.

- Adrenal Function Studies : The compound is investigated for its role in conditions related to adrenal gland function, such as Cushing's syndrome and hyperandrogenism. Elevated levels of 11-OHA4-d7 can indicate adrenal origin hyperandrogenism when plasma levels of 4-androstenedione are also high .

- Cancer Research : In prostate cancer models, 11-OHA4-d7 has been shown to affect the metabolism of downstream steroids, potentially influencing tumor growth dynamics .

Prostate Cancer Research

A study examining patients with prostate cancer demonstrated that 11-OHA4-d7 levels were significantly altered compared to healthy controls. The research indicated that the ratio of C11-oxy C19 steroids (including 11-OHA4-d7) was decreased by 1.75-fold in patients with prostate cancer compared to healthy individuals. This suggests that monitoring levels of this compound could provide insights into adrenal abnormalities associated with prostate cancer .

Polycystic Ovary Syndrome (PCOS)

In another significant study involving adolescents and young women with PCOS, researchers found that levels of C11-oxy steroids, including 11-OHA4-d7, were elevated compared to healthy volunteers. This finding supports the hypothesis that adrenal-derived steroids may play a role in the pathophysiology of PCOS and could be useful for diagnostic purposes .

Propriétés

Formule moléculaire |

C19H26O3 |

|---|---|

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |

Clé InChI |

WSCUHXPGYUMQEX-QTKHEZQUSA-N |

SMILES isomérique |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.